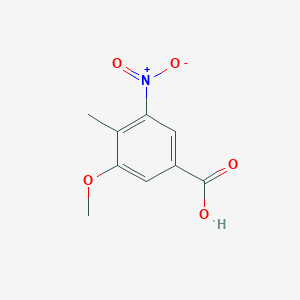

3-Methoxy-4-methyl-5-nitrobenzoic acid

Descripción general

Descripción

3-Methoxy-4-methyl-5-nitrobenzoic acid is a chemical compound with the molecular formula C8H7NO5 . It has an average mass of 197.145 Da and a monoisotopic mass of 197.032425 Da . It is also known by other names such as 3-Methoxy-4-nitrobenzoesäure in German, Acide 3-méthoxy-4-nitrobenzoïque in French, and Benzoic acid, 3-methoxy-4-nitro- in English .

Synthesis Analysis

The synthesis of this compound involves multi-step reactions . The first step involves the use of aqueous NaOH, followed by a reaction with magnesium in diethyl ether . Further treatment with CO2 is then carried out .Molecular Structure Analysis

The molecular structure of this compound can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the chemical bonds within the molecule .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it has been used in the detection of nitroaromatic compounds by CdSe- quantum dots capped with polyamidoamine dendrimer-1,12-diaminododecane core-generation 4 nanocomposites . It has also been used in the synthesis of vorozole derivatives .Physical and Chemical Properties Analysis

This compound is a light yellow to beige crystalline powder . It has a molecular weight of 197.14 . It is insoluble in water .Aplicaciones Científicas De Investigación

Synthesis Processes

- Intermediate in Drug Synthesis : 3-Methoxy-4-methyl-5-nitrobenzoic acid can be an intermediate in the synthesis of certain drugs. For instance, Lomov (2019) describes the synthesis of related compounds as intermediates in the preparation of cardiotonic drugs like Sulmazole and Isomazole, using related nitrobenzoic acids (Lomov, 2019).

Chemical Properties and Reactions

Solubility and Stability Studies : The solubility and stability of compounds similar to this compound are often studied. For example, Hart et al. (2015) investigated the solubility of various nitrobenzoic acids in different solvents, which is crucial for understanding the chemical behavior of these compounds (Hart et al., 2015).

Synthesis of Derivatives : Compounds like this compound are used to synthesize various derivatives. Havaldar et al. (2004) demonstrated the synthesis of benzothieno derivatives from methoxy-nitrobenzaldehyde, showing the versatility of nitrobenzoic acids in organic synthesis (Havaldar et al., 2004).

Applications in Material Science

- Dopants in Polymer Science : Similar compounds are also investigated for their role as dopants in polymer science. Amarnath and Palaniappan (2005) explored the use of benzoic acid and its derivatives for doping polyaniline, a conductive polymer (Amarnath & Palaniappan, 2005).

Environmental Impact and Biodegradation

- Biodegradation Studies : The biodegradation of similar compounds is an area of interest. Donnelly and Dagley (1980) studied the metabolism of methoxybenzoic acids by Pseudomonas putida, shedding light on the environmental impact and biodegradation pathways of these compounds (Donnelly & Dagley, 1980).

Safety and Hazards

3-Methoxy-4-methyl-5-nitrobenzoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been associated with acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Mecanismo De Acción

Target of Action

It has been used in the synthesis of vorozole derivatives , which are known to inhibit aromatase and steroid sulfatase (STS) . These enzymes play crucial roles in the biosynthesis of estrogens, which are implicated in hormone-dependent breast cancer .

Mode of Action

Its nitro group and carboxylic acid functional group may participate in various chemical reactions . For instance, the nitro group can undergo reduction to form amines , while the carboxylic acid group can participate in esterification and amide formation reactions .

Biochemical Pathways

As a nitroaromatic compound, it may be involved in redox reactions and electron transfer processes .

Result of Action

It has been used in the detection of nitroaromatic compounds by cdse- quantum dots capped with polyamidoamine dendrimer-1,12-diaminododecane core-generation 4 nanocomposites .

Action Environment

Factors such as ph, temperature, and the presence of other chemical species could potentially affect its reactivity and stability .

Propiedades

IUPAC Name |

3-methoxy-4-methyl-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-5-7(10(13)14)3-6(9(11)12)4-8(5)15-2/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZBPCFNVEBZSTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1OC)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[(5-Chloro[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1426420.png)

![3-{2-[4-(2-Methoxyethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1426421.png)

![N,N-Diethyl-3-[2-(3-piperidinyl)ethoxy]aniline hydrochloride](/img/structure/B1426422.png)

![Methyl (2S,4S)-4-[(2-phenylacetyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1426423.png)

![3-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426427.png)

![Methyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1426431.png)

![2-{2-[4-(2-Methoxyethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1426433.png)

![3-[(4-Chloro-3-ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1426435.png)